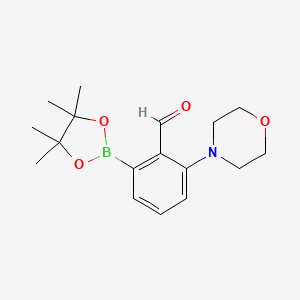

2-Formyl-3-(morpholino)phenylboronic acid pinacol ester

CAS No.: 2121512-13-6

Cat. No.: VC11720334

Molecular Formula: C17H24BNO4

Molecular Weight: 317.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121512-13-6 |

|---|---|

| Molecular Formula | C17H24BNO4 |

| Molecular Weight | 317.2 g/mol |

| IUPAC Name | 2-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

| Standard InChI | InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(13(14)12-20)19-8-10-21-11-9-19/h5-7,12H,8-11H2,1-4H3 |

| Standard InChI Key | BUMPROFBFFJXDA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCOCC3)C=O |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCOCC3)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Formyl-3-(morpholino)phenylboronic acid pinacol ester belongs to the class of arylboronic esters, featuring a pinacol (2,3-dimethyl-2,3-butanediol) protecting group and a morpholine ring at the 3-position of the phenyl ring. Its molecular formula is C₁₇H₂₄BNO₄, with a molecular weight of 317.2 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as 2-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

Table 1: Key Physicochemical Properties

The boronic ester group enhances stability against protodeboronation, while the morpholine substituent influences solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

Synthetic Methodologies

Critical Reaction Parameters:

-

Temperature Control: Lithiation requires strict maintenance of subzero temperatures to prevent side reactions .

-

Solvent Selection: THF is preferred for its ability to solubilize organolithium intermediates .

-

pH Management: Post-hydrolysis pH adjustment (pH 4.5–6.0) minimizes undesired Cannizzaro reactions of the aldehyde group .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables participation in Suzuki-Miyaura reactions, a cornerstone of modern C–C bond formation. For example, this compound can couple with aryl halides under palladium catalysis to yield biaryl aldehydes, intermediates in pharmaceutical synthesis.

Medicinal Chemistry

The morpholine group enhances bioavailability and metabolic stability, making derivatives of this compound valuable in drug discovery. Recent studies highlight its role in synthesizing kinase inhibitors and protease-targeted therapeutics.

Table 2: Representative Applications

| Application | Role of the Compound | Reference |

|---|---|---|

| Kinase Inhibitor Synthesis | Boron-directed coupling for scaffold diversification | |

| Fluorescent Probe Design | Aldehyde group for Schiff base formation with amines | |

| Polymer Functionalization | Incorporation into conjugated polymers for OLEDs |

Research Advancements and Challenges

Recent Innovations

A 2023 study demonstrated the compound’s utility in constructing amorphous polymer networks for environmental remediation. These networks exhibited high adsorption capacity for perfluorooctane sulfonic acid (PFOS), achieving 90% removal efficiency under optimized conditions .

Stability Considerations

Despite its advantages, the aldehyde group poses challenges due to oxidative sensitivity. Strategies such as in situ protection as acetals or rapid downstream processing are often employed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume